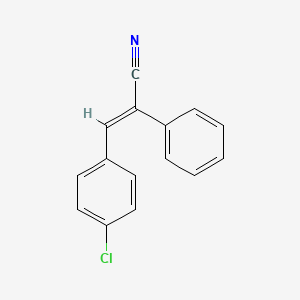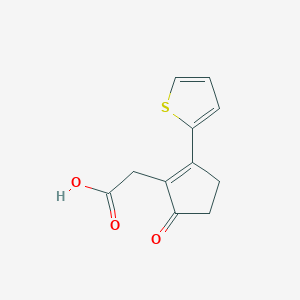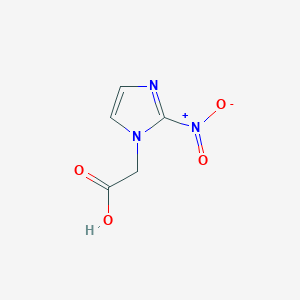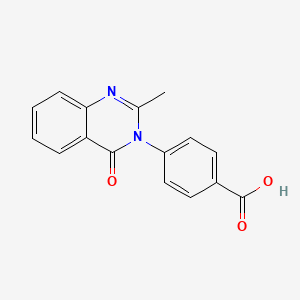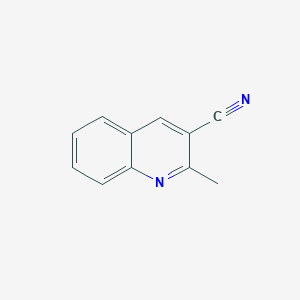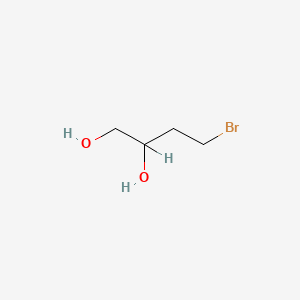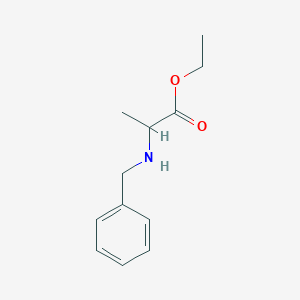
Ethyl 2-(benzylamino)propanoate
Descripción general
Descripción
Ethyl 2-(benzylamino)propanoate is a chemical compound with the molecular formula C12H17NO2 . It is a compound that can be synthesized from Ethyl L-alaninate hydrochloride and Benzyl bromide .
Synthesis Analysis
The synthesis of Ethyl 2-(benzylamino)propanoate can be achieved from Ethyl L-alaninate hydrochloride and Benzyl bromide . The reaction conditions involve the use of potassium carbonate in N,N-dimethyl-formamide at 20 degrees Celsius for 7 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-(benzylamino)propanoate consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 207.27 .Physical And Chemical Properties Analysis
Ethyl 2-(benzylamino)propanoate has a boiling point of 85.6 °C (at a pressure of 0.2 Torr) and a density of 1.031±0.06 g/cm3 . The pKa of the compound is predicted to be 6.86±0.19 .Aplicaciones Científicas De Investigación
Synthesis of β-Amino Ester Derivatives
Ethyl 2-(benzylamino)propanoate is utilized in the synthesis of β-amino ester derivatives. One study demonstrated that 2-substituted 3-benzyl-1,3-oxazinanes, when reacted with the Reformatsky reagent derived from ethyl 2-bromoacetate and zinc, lead to the formation of ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates under mild conditions. These compounds have significant potential in organic synthesis due to their high yield and regioselectivity (Alberola et al., 1990).
Catalyst for Methyl Propanoate Production
Ethyl 2-(benzylamino)propanoate derivatives are also important in catalysis. A study discussed a highly active and selective catalyst for producing methyl propanoate, a key compound in industrial processes, using a palladium complex. This complex demonstrated efficiency in the methoxycarbonylation of ethene (Clegg et al., 1999).
Synthesis of Complex Chemical Structures
This compound has been used in synthesizing complex chemical structures. One study focused on creating ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions. The study provided insights into the structural configurations of these complexes, with potential applications in coordination chemistry and material science (Maksimov et al., 2020).
Pharmaceutical Synthesis
In pharmaceutical research, ethyl 2-(benzylamino)propanoate derivatives play a crucial role. For instance, one study detailed the synthesis of Dabigatran Etexilate, an important anticoagulant, which involves the reaction of various derivatives of ethyl 2-(benzylamino)propanoate (Huansheng, 2013).
Extraction and Food Processing
In the food industry, derivatives of this compound have been used for extraction purposes. Ethyl lactate (ethyl 2-hydroxy-propanoate), a related compound, has been used as a solvent for the extraction of caffeine and catechins from green tea leaves, demonstrating its utility in food processing and pharmaceutical applications (Bermejo et al., 2015).
Chiral Compound Synthesis
Ethyl 2-(benzylamino)propanoate is also important in the synthesis of chiral compounds. A studydescribed a method for creating chiral vicinal diacylamines through the Bamberger ring cleavage of substituted imidazoles, where ethyl 3-[4(5)-imidazolyl]propanoate was utilized. This process is significant for the synthesis of chiral compounds, which have numerous applications in pharmaceuticals and material science (Altman et al., 1990).
Herbicidal Activities
Ethyl 2-(benzylamino)propanoate derivatives have been used in synthesizing herbicides. For example, novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were synthesized and tested for herbicidal activities. These compounds showed potential as effective herbicides, indicating the role of ethyl 2-(benzylamino)propanoate derivatives in agricultural chemistry (Xu et al., 2017).
Antimicrobial Research
In antimicrobial research, derivatives of ethyl 2-(benzylamino)propanoate have been synthesized and evaluated for their activity. One study explored the synthesis of new thiazole and thiadiazole derivatives via ethyl pyruvate, demonstrating their potential as antimicrobial agents (Saleh et al., 2020).
Enantioselective Synthesis in Continuous Processes
The compound has been used in the enantioselective synthesis of β-amino acid esters, an important process in chemical manufacturing. A study developed a chemoenzymatic process for the continuous production of ethyl (S)-3-(benzylamino)butanoate, showcasing the potential of ethyl 2-(benzylamino)propanoate derivatives in industrial applications (Strompen et al., 2013).
Safety And Hazards
Direcciones Futuras
While specific future directions for Ethyl 2-(benzylamino)propanoate are not available, research into the synthesis and reactions of similar ester compounds continues to be a focus in the field of organic chemistry . This includes exploring solvent-free reactions, optimizing methodologies, and contributing to the development of sustainable chemistry .
Propiedades
IUPAC Name |
ethyl 2-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFFNIUCGDMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278529 | |
| Record name | ethyl 2-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylamino)propanoate | |
CAS RN |
54159-18-1 | |
| Record name | NSC7998 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

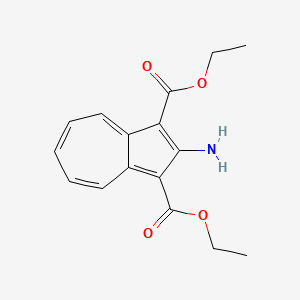
![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)
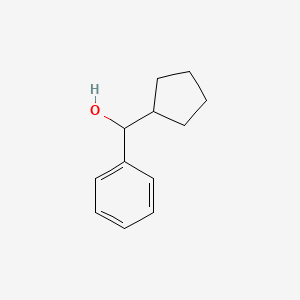
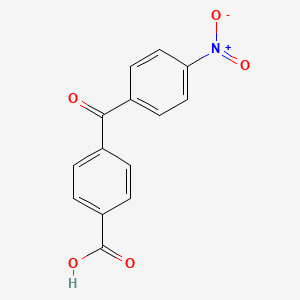
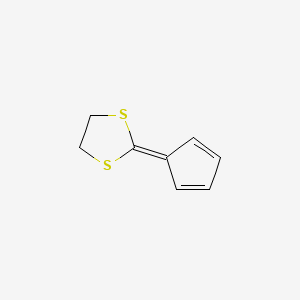
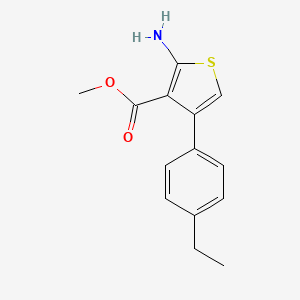
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)
![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)
